7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms. The presence of a chlorine atom at the 7th position and a phenyl group at the 5th position further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a chloroacetyl chloride, followed by cyclization and subsequent functional group modifications, can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,8-naphthyridin-2(1H)-one: Lacks the phenyl group at the 5th position.
5-Phenyl-1,8-naphthyridin-2(1H)-one: Lacks the chlorine atom at the 7th position.
1,8-Naphthyridin-2(1H)-one: Lacks both the chlorine atom and the phenyl group.
Uniqueness
7-Chloro-5-phenyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the phenyl group, which significantly influence its chemical reactivity and potential applications. The combination of these substituents enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research.
Properties
CAS No. |
17982-26-2 |
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Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(18)17-14(10)16-12/h1-8H,(H,16,17,18) |
InChI Key |
YGQNVVRQUWDBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=O)N3)Cl |
Origin of Product |
United States |
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